6-Ethoxyquinazoline-2,4-diamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12N4O |
|---|---|
Molecular Weight |
204.23 g/mol |
IUPAC Name |
6-ethoxyquinazoline-2,4-diamine |
InChI |
InChI=1S/C10H12N4O/c1-2-15-6-3-4-8-7(5-6)9(11)14-10(12)13-8/h3-5H,2H2,1H3,(H4,11,12,13,14) |
InChI Key |
XKQJVDLDYHLTNU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N=C2N)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Derivatization of Quinazoline 2,4 Diamines
Established Synthetic Pathways for Quinazoline (B50416) Ring Systems
The construction of the fundamental quinazoline core can be achieved through several classical and modern synthetic routes. These methods provide the foundation for the synthesis of a wide array of substituted quinazolines.
Classical Cyclization Reactions
Historically, the synthesis of quinazolines has often involved the cyclization of appropriately substituted aniline (B41778) derivatives. researchgate.net These reactions are fundamental to building the bicyclic quinazoline framework. A common strategy involves the reaction of anthranilic acid derivatives with various reagents to form the pyrimidine (B1678525) ring fused to the existing benzene (B151609) ring. nih.gov For instance, the Niementowski reaction, a classical method, utilizes the condensation of anthranilic acids with amides to produce 4-oxo-3,4-dihydroquinazolines, which can be further modified. orientjchem.org
Condensation Reaction Approaches
Condensation reactions are a cornerstone of quinazoline synthesis. A widely used method involves the condensation of substituted o-phenylenediamines with 1,2-dicarbonyl compounds. researchgate.net This approach is highly effective for generating quinoxaline (B1680401) analogs, which share a similar diazine ring system. Catalysts are often employed to enhance the efficiency of these reactions. researchgate.net Another key condensation strategy involves the reaction of 2-aminobenzonitriles with various electrophiles, which can lead to the formation of the quinazoline ring.
The synthesis of quinazolin-2,4(1H,3H)-diones, which are precursors to diaminoquinazolines, can be achieved through a one-pot reaction of 2-aminobenzamides with di-tert-butyl dicarbonate, catalyzed by 4-dimethylaminopyridine (B28879) (DMAP). acs.org This method offers a straightforward route to these important intermediates.
Deaminative Coupling Reactions for Quinazoline Derivatives
Deaminative coupling reactions have emerged as a powerful tool for the synthesis of quinazoline and quinazolinone derivatives. marquette.edunih.govacs.org These reactions often involve the coupling of 2-aminophenyl ketones or 2-aminobenzamides with amines, catalyzed by transition metals like ruthenium. marquette.edunih.govacs.orgacs.org This methodology provides an efficient route to these heterocyclic systems without the need for harsh reagents. nih.govacs.org For example, a ruthenium-hydride complex with a catechol ligand has demonstrated high catalytic activity and selectivity in these transformations. marquette.eduacs.org
Multi-Component Reaction Sequences
Multi-component reactions (MCRs) offer a highly efficient approach to synthesizing complex molecules like quinazolines in a single step from three or more starting materials. nih.govacs.orgopenmedicinalchemistryjournal.com This strategy is valued for its atom economy and the ability to rapidly generate diverse molecular scaffolds. nih.gov The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR that has been successfully applied to the synthesis of polycyclic quinazolinones. nih.govacs.org These MCRs can be combined with subsequent cyclization reactions, often catalyzed by metals, to construct the final quinazoline core. nih.govacs.org
Advanced Synthetic Approaches for 6-Ethoxyquinazoline-2,4-diamine Analogs
To create analogs of this compound with diverse substitutions, chemists employ advanced synthetic methods, particularly those catalyzed by transition metals. These reactions allow for precise and efficient modification of the quinazoline scaffold.
Metal-Catalyzed Reaction Methodologies (e.g., Palladium, Copper, Zinc)
Transition metal catalysis has revolutionized the synthesis of quinazoline derivatives, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. mdpi.combenthamscience.com
Palladium-Catalyzed Reactions: Palladium catalysts are widely used in cross-coupling reactions to introduce a variety of substituents onto the quinazoline ring. organic-chemistry.orgmit.edumdpi.comrsc.org The Suzuki cross-coupling reaction, for instance, is a powerful method for creating C-C bonds by reacting a bromo-substituted quinazoline with a boronic acid derivative in the presence of a palladium catalyst. mdpi.com Palladium-catalyzed N-arylation of amidines is another key strategy that can be used in a one-pot synthesis of quinazoline derivatives. organic-chemistry.orgmit.edu This involves the initial formation of an N-arylamidine, followed by condensation with an aldehyde to form the quinazoline ring. organic-chemistry.orgmit.edu Furthermore, palladium-catalyzed three-component reactions of 2-aminobenzamides, aryl halides, and isocyanides provide an efficient route to quinazolin-4(3H)-ones. organic-chemistry.org
| Catalyst System | Reactants | Product Type | Reference |
| Pd(dppf)Cl₂ / Na₂CO₃ / NBu₄Br | Bromo-substituted quinazoline, Boronic acid pinacol (B44631) ester | Quinazolinylphenyl-1,3,4-thiadiazole conjugates | mdpi.com |
| Pd catalyst / Cs₂CO₃ / DDQ | N-arylamidine, Aldehyde | Quinazoline derivatives | organic-chemistry.org |
| Pd catalyst | 2-aminobenzamide, Aryl halide, tert-butyl isocyanide | Quinazolin-4(3H)-ones | organic-chemistry.org |
Copper-Catalyzed Reactions: Copper catalysts offer a cost-effective and efficient alternative for the synthesis of quinazolines. organic-chemistry.orgacs.orgrsc.org Copper-catalyzed cascade reactions can be used to synthesize 2-substituted quinazolines from (2-aminophenyl)methanols and aldehydes. organic-chemistry.org Another approach involves the copper-catalyzed reaction of (2-bromophenyl)methylamines with amides, proceeding through a sequential Ullmann-type coupling and aerobic oxidation. acs.org This method is advantageous as it often does not require an additional ligand. acs.org One-pot syntheses of quinazolinones have also been developed using copper-mediated oxidative coupling of aldehydes and 2-bromobenzoic acid with aqueous ammonia (B1221849) as the nitrogen source. nih.gov
| Catalyst System | Reactants | Product Type | Reference |
| CuBr / Air | (2-bromophenyl)methylamines, Amides | Quinazoline derivatives | acs.org |
| Copper oxide | Substituted anthranilamides, Aldehydes | Substituted quinazolinone derivatives | nih.gov |
| CuI | 2-bromobenzoic acid, Substituted amidines | Quinazolinones | nih.gov |
Zinc-Catalyzed Reactions: Zinc has also been utilized in the synthesis of quinazoline derivatives. nih.gov A notable application is in a palladium(0)-catalyzed organozinc reaction for the synthesis of 2,4-diamino-6-arylmethylquinazolines. nih.gov Zinc can also act as a reducing agent in certain synthetic steps, for example, in the reduction of a nitro group to an amino group, which is a common transformation in the synthesis of quinazoline precursors. nih.gov
| Metal | Role in Synthesis | Example Reaction | Reference |
| Zinc | Organozinc reagent | Pd(0)-catalyzed synthesis of 2,4-diamino-6-arylmethylquinazolines | nih.gov |
| Zinc | Reducing agent | Reduction of a nitro group to an amino group | nih.gov |
Microwave-Assisted Organic Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of various quinazoline and quinazolinone derivatives. nih.govdntb.gov.ua
The application of microwave irradiation can significantly enhance the efficiency of reactions for constructing the quinazoline core. For instance, microwave-assisted synthesis has been employed in the Niementowski quinazoline synthesis, which involves the reaction of anthranilic acids with amides. nih.gov This method traditionally requires high temperatures and long reaction times, but microwave heating can dramatically reduce these parameters. nih.gov Furthermore, microwave conditions have been utilized for the synthesis of 2,4-disubstituted quinazolines from acylamides and ammonium (B1175870) formate, where the latter serves as a source of ammonia. nih.gov The reaction proceeds at 150°C for a short duration of 4–20 minutes. nih.gov
Another notable microwave-assisted approach involves the reaction of substituted methyl anthranilate with iso(thio)cyanates in a mixture of DMSO and water. nih.gov This method is advantageous as it proceeds without the need for a catalyst or base, offering a streamlined process for generating diverse quinazoline structures. nih.gov The use of microwave irradiation in these syntheses not only accelerates the reactions but also contributes to greener chemistry by reducing energy consumption. sci-hub.cat
A general procedure for microwave-assisted synthesis of quinazolinone derivatives involves reacting a substituted 2-halobenzoic acid with an amidine hydrochloride in a solvent like water or DMF under a nitrogen atmosphere. sci-hub.cat After the addition of a base such as cesium carbonate and an iron catalyst, the mixture is irradiated in a microwave oven. sci-hub.cat This approach has proven effective for a broad range of substrates, including those that are typically less reactive. sci-hub.cat
Solvent-Free Reaction Conditions
The development of solvent-free reaction conditions represents a significant advancement in green chemistry, minimizing the use of hazardous organic solvents and simplifying product purification. For the synthesis of quinazoline derivatives, several solvent-free methods have been reported.
One such approach involves the use of a Lewis acid catalyst, like trimethylsilyltrifluoromethane sulfonate (TMSOTf), to facilitate the reaction between 2-aminophenyl carbonyl compounds and nitriles under microwave irradiation. nih.gov This one-pot reaction is rapid and efficient for preparing 2,4-disubstituted quinazolines without the need for a transition metal catalyst. nih.gov
Heterogeneous catalysis offers another avenue for solvent-free synthesis. For example, Hβ zeolite has been used as a catalyst for the one-step cyclization of ketones and 2-aminobenzophenones to produce 2,4-disubstituted quinolines. rsc.org This method is scalable and the catalyst can be recycled multiple times without a significant loss of activity, highlighting its industrial applicability. rsc.org While this example pertains to quinolines, the principle can be extended to quinazoline synthesis.
Furthermore, solvent-free conditions have been successfully applied to the synthesis of 6-substituted quinazolino[4,3-b]quinazolin-8-ones under microwave irradiation, demonstrating the versatility of this approach for constructing complex heterocyclic systems. dntb.gov.ua The combination of microwave assistance and solvent-free conditions provides a particularly powerful and environmentally benign strategy for synthesizing quinazoline derivatives.
Optimization of Synthetic Parameters and Reaction Conditions
The optimization of synthetic parameters is crucial for maximizing the yield and purity of the target compound, this compound. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.
In catalyst selection, both the metal and the ligand play a significant role. For instance, in the synthesis of quinazolinone derivatives via iron-catalyzed cyclization, different iron sources and ligands can be screened to identify the most effective combination. sci-hub.cat Similarly, palladium(0)-catalyzed reactions are a powerful tool for C-C and C-N bond formation in the synthesis of substituted quinazolines. nih.gov The choice of the palladium catalyst and the reaction conditions can influence the regioselectivity and efficiency of the coupling reaction.
Solvent selection is another critical factor. While solvent-free conditions are ideal from a green chemistry perspective, in some cases, a solvent is necessary to ensure proper mixing and heat transfer. The polarity and boiling point of the solvent can significantly impact the reaction rate and outcome. For example, in the synthesis of 2,4-disubstituted quinazoline derivatives, solvents like THF and toluene (B28343) have been used, with the choice depending on the specific reaction step. nih.gov
Temperature and reaction time are interdependent parameters. Microwave-assisted synthesis often allows for higher temperatures to be reached in a shorter time, leading to accelerated reactions. nih.gov However, for thermally sensitive substrates, lower temperatures and longer reaction times may be necessary to prevent decomposition. Careful monitoring of the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time. nih.gov
The nature of the starting materials and reagents also dictates the optimal conditions. For instance, the synthesis of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide, a related heterocyclic compound, involves the careful control of the molar ratios of reactants and the use of a specific catalyst like N,N-dimethylaniline for the chlorination step. google.com The reaction temperature and duration are precisely controlled to ensure a good yield and purity of the product. google.com
Chemical Functionalization and Molecular Diversification Strategies
To explore the structure-activity relationships of quinazoline-2,4-diamines, chemical functionalization and molecular diversification are essential. These strategies involve introducing various substituents at different positions of the quinazoline core and creating hybrid molecules.
The biological activity and physicochemical properties of quinazoline-2,4-diamines can be significantly modulated by introducing different substituents at various positions on the quinazoline ring.
Substitution at the C2 and C4 positions is a common strategy for diversification. A series of 2,4-disubstituted quinazoline derivatives have been synthesized and evaluated for their biological activities. nih.gov For example, introducing different amine functionalities at the C4 position can be achieved by reacting a 4-chloroquinazoline (B184009) intermediate with various primary or secondary amines. nih.gov
The C6 position of the quinazoline ring is another key site for modification. For instance, a set of 2,4-diaminoquinazoline derivatives with phenyl- and quinolinyl-substituted linkers at the C6 position have been synthesized. umich.edu The nature of the substituent at this position has been shown to influence the biological activity of the compounds. umich.edu A novel method for the synthesis of 2,4-diamino-6-arylmethylquinazolines has been developed using palladium(0)-catalyzed organozinc chemistry, allowing for the introduction of a variety of arylmethyl groups at the C6 position. nih.gov
Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophoric units into a single molecule to create a new chemical entity with potentially enhanced or novel biological activities. This approach has been applied to the design of new quinazoline-2,4-diamine (B158780) structures.
One approach to molecular hybridization is to link the quinazoline-2,4-diamine scaffold to another heterocyclic ring system known to possess biological activity. For example, the synthesis of quinazolino[4,3-b]quinazolin-8-ones involves the fusion of two quinazoline rings, creating a more complex and rigid structure. dntb.gov.ua
Another strategy is to attach pharmacophoric fragments to the quinazoline core via a linker. The synthesis of 2,4-diaminoquinazoline derivatives with phenyl- and quinolinyl-substituted linkers at the C6 position is an example of this approach. umich.edu The linker can be varied in length and flexibility to optimize the interaction of the hybrid molecule with its biological target.
The design of such hybrid molecules often starts with a pharmacophoric hypothesis, where key structural features required for a specific biological activity are identified. umich.edu For instance, the quinazoline-2,4,6-triamine moiety has been identified as a potential pharmacophore that could bind to the colchicine (B1669291) binding site of β-tubulin. umich.edu Based on this hypothesis, new hybrid molecules can be designed and synthesized.
Structure Activity Relationship Sar Studies of 6 Ethoxyquinazoline 2,4 Diamine Derivatives
Fundamental Principles Governing Biological Activity in Substituted Quinazolines
The biological activity of substituted quinazolines is intrinsically linked to their ability to interact with specific biological targets, often by mimicking endogenous purine (B94841) bases and competing for their binding sites on enzymes and receptors. The quinazoline (B50416) ring system is a privileged structure due to its rigid, planar nature and the presence of multiple hydrogen bond donors and acceptors. researchgate.net These features allow for a variety of interactions, including hydrogen bonding, hydrophobic interactions, and pi-stacking with the amino acid residues of target proteins.
The diverse pharmacological profile of quinazoline derivatives stems from the versatility of substitutions that can be made on the core structure. nih.gov Modifications at various positions of the quinazoline ring can modulate the molecule's electronic properties, lipophilicity, and steric bulk, thereby fine-tuning its binding affinity and selectivity for a particular biological target. For instance, quinazoline-based compounds have been successfully developed as inhibitors of key enzymes in cancer progression, such as epidermal growth factor receptor (EGFR) tyrosine kinases.
Positional Influence of Substituents on the Quinazoline-2,4-diamine (B158780) Scaffold
The biological activity of quinazoline-2,4-diamine derivatives is highly dependent on the nature and position of substituents on the scaffold. Strategic modifications at the diamine positions (N2 and N4) and on the benzene (B151609) and pyrimidine (B1678525) rings can lead to significant changes in potency and selectivity.
Role of Substituents at the Diamine Positions (N2, N4)
The substituents at the N2 and N4 positions of the quinazoline-2,4-diamine scaffold play a pivotal role in determining the biological activity. The amino groups at these positions are crucial for forming hydrogen bonds with target proteins.
Research on N2, N4-disubstituted quinazoline-2,4-diamines has revealed that the nature of the substituents at these positions can significantly impact their antimicrobial and antileishmanial activities. For example, studies have shown that compounds with aromatic substituents at both N2 and N4 can exhibit potent in vitro antileishmanial activity. However, this is often accompanied by lower selectivity. Conversely, derivatives with small alkyl groups at either the N2 or N4 position generally display lower potency but exhibit reduced toxicity.
A series of 2-anilino-4-alkylaminoquinazoline derivatives were synthesized and evaluated for their antitumor activities. researchgate.netrsc.org The results indicated that the nature of the substituent on the aniline (B41778) ring at the N2 position and the alkyl chain at the N4 position significantly influenced the cytotoxic effects against various cancer cell lines. researchgate.netrsc.org
Impact of the Ethoxy Group at Position 6 on Biological Profile
The substitution pattern on the benzene portion of the quinazoline ring, particularly at position 6, is a key determinant of the biological profile of quinazoline-2,4-diamine derivatives. The introduction of an ethoxy group at this position can modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn affects its interaction with biological targets.
While direct and extensive studies on 6-ethoxyquinazoline-2,4-diamine are limited, research on related 6-substituted quinazolines provides valuable insights. For instance, in the context of HER2 inhibitors, the selectivity for HER2 over EGFR was found to be dependent on the substituents at the C-6 position of the quinazoline ring. biointerfaceresearch.com The presence of an alkoxy group, such as an ethoxy group, can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and cellular uptake. This can lead to increased potency. Furthermore, the oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with the target protein.
In a study of 6-aryloxyl substituted quinazoline derivatives, the nature of the substituent at position 6 was shown to be critical for antitumor activity. nih.gov
| Compound ID | 6-Substituent | N2-Substituent | N4-Substituent | Biological Activity (IC50, µM) | Target |
| 1 | H | -CH2-Aryl | -CH2-Aryl | 0.5 | L. donovani |
| 2 | 6-NO2 | -Aryl | -Alkyl | 9.1 - 12.0 | MCF-7, HCT-116 |
| 3 | 6-Br | -CH2-Aryl | -Alkyl | - | Antileishmanial |
| 4 | 6-OCH3 | -Aryl | -Aryl | - | HER2 inhibitor |
This table presents a selection of substituted quinazoline derivatives and their reported biological activities to illustrate the impact of substitution patterns. The data is compiled from various research findings.
Contributions of Other Benzene and Pyrimidine Ring Substitutions
Beyond position 6, substitutions at other positions on the benzene and pyrimidine rings also significantly contribute to the biological activity of quinazoline-2,4-diamines. Modifications at positions 5, 7, and 8 of the benzene ring can influence the molecule's interaction with the target protein by altering its shape, size, and electronic properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are valuable tools in drug discovery for predicting the activity of novel compounds and for optimizing lead structures.
Two-Dimensional QSAR Applications
Two-dimensional QSAR (2D-QSAR) models are based on molecular descriptors that are calculated from the 2D representation of the chemical structure. These descriptors can include constitutional, topological, and electronic parameters.
While no specific 2D-QSAR studies on this compound derivatives have been reported, numerous QSAR studies have been conducted on various classes of quinazoline derivatives, providing a framework for how such an analysis could be applied. researchgate.netnih.gov For example, a 2D-QSAR study on a series of quinazoline derivatives as anticancer agents identified several key descriptors that were correlated with their cytotoxic activity. biointerfaceresearch.com These descriptors included electronic properties and molecular shape indices, highlighting the importance of these features for biological activity.
A hypothetical 2D-QSAR study on this compound derivatives could involve the calculation of a wide range of descriptors, followed by the development of a statistical model using techniques such as multiple linear regression (MLR) or partial least squares (PLS) to correlate these descriptors with the observed biological activity. Such a model could help in identifying the key structural features of the this compound scaffold that are important for its biological activity and guide the design of new, more potent analogues.
| Descriptor Type | Example Descriptors | Potential Influence on Activity |
| Constitutional | Molecular Weight, Number of Rings | Steric bulk and overall size of the molecule. |
| Topological | Wiener Index, Randic Index | Molecular branching and shape. |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Electron distribution and reactivity. |
| Physicochemical | LogP, Molar Refractivity | Lipophilicity and polarizability. |
This table outlines the types of descriptors that would be relevant in a 2D-QSAR study of this compound derivatives and their potential influence on biological activity.
Three-Dimensional QSAR Methodologies (e.g., Comparative Molecular Field Analysis, Comparative Molecular Similarity Index Analysis)
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are powerful computational tools that correlate the biological activity of a series of compounds with their 3D molecular properties. These methods provide detailed insights into the steric, electrostatic, hydrophobic, and hydrogen-bonding features that are crucial for a ligand's interaction with its target receptor. For derivatives of the this compound scaffold, 3D-QSAR models, including CoMFA and CoMSIA, have been pivotal in guiding the rational design of more potent and selective inhibitors.
In a notable study focusing on a series of 6-arylquinazolin-4-amine derivatives as inhibitors of Cdc2-like kinase 4 (Clk4) and dual specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A), robust 3D-QSAR models were developed. nih.gov While not exclusively focused on 6-ethoxy derivatives, the findings for this closely related class of compounds provide valuable insights applicable to the this compound core.
The CoMFA and CoMSIA models generated in this research exhibited strong predictive power, as evidenced by their statistical validation parameters. For the Clk4 inhibitors, the CoMFA model yielded a cross-validated correlation coefficient (Q²) of 0.79 and a non-cross-validated correlation coefficient (R²) of 0.88. nih.gov Similarly, the CoMSIA model for Dyrk1A inhibitors demonstrated a Q² of 0.82 and an R² of 0.85. nih.gov These high values indicate that the models are reliable for predicting the inhibitory activities of novel analogs.
The contour maps generated from these models provide a visual representation of the SAR, highlighting regions where modifications to the molecular structure are likely to enhance or diminish biological activity.
CoMFA Contour Map Analysis:
Steric Fields: The steric contour maps typically show regions where bulky substituents are favored (often depicted in green) and regions where they are disfavored (often depicted in yellow). For the quinazoline scaffold, these maps can reveal, for instance, that larger groups at specific positions on an aryl substituent at the 6-position may enhance activity by occupying a hydrophobic pocket in the target's binding site.
Electrostatic Fields: The electrostatic contour maps indicate regions where positive charge is favorable (blue contours) and where negative charge is favorable (red contours). This information is critical for optimizing electrostatic interactions, such as hydrogen bonds or ionic interactions, with key amino acid residues in the active site. For example, a red contour near a specific nitrogen atom in the quinazoline ring would suggest that a substituent that increases its negative potential at that position would be beneficial for activity.
CoMSIA Contour Map Analysis:
CoMSIA provides a more detailed analysis by considering additional molecular fields:
Hydrophobic Fields: These maps highlight areas where hydrophobic groups (e.g., alkyl or aryl groups) are preferred (typically yellow contours) and where hydrophilic groups are favored (white or gray contours). The ethoxy group at the 6-position of the quinazoline ring, for example, would be expected to interact favorably with a hydrophobic region in the binding pocket.
Hydrogen Bond Donor and Acceptor Fields: These maps indicate optimal locations for hydrogen bond donors (cyan contours) and acceptors (magenta or purple contours). The diamino groups at the 2- and 4-positions of the quinazoline core are potent hydrogen bond donors, and their interactions are often critical for anchoring the ligand in the active site. CoMSIA maps can guide the placement of additional hydrogen bond acceptor or donor functionalities on substituents to further enhance binding affinity.
The insights gleaned from these 3D-QSAR studies are invaluable for the prospective design of novel this compound derivatives with improved potency and selectivity. By understanding the precise structural requirements for optimal target engagement, medicinal chemists can more efficiently synthesize compounds with enhanced therapeutic profiles.
| QSAR Model | Target | Q² | R² | Reference |
| CoMFA | Clk4 | 0.79 | 0.88 | nih.gov |
| CoMSIA | Dyrk1A | 0.82 | 0.85 | nih.gov |
Molecular Mechanisms and Biological Target Interactions of Quinazoline 2,4 Diamine Analogues
Enzyme Inhibition and Modulation
Quinazoline-2,4-diamine (B158780) analogues have been extensively studied as inhibitors of various enzymes, a property that underpins many of their therapeutic effects. The specific substitutions on the quinazoline (B50416) ring system are crucial in determining their potency and selectivity for different enzymatic targets.
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Quinazoline derivatives have been successfully developed as potent kinase inhibitors.
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: The 4-anilinoquinazoline (B1210976) scaffold is a well-established template for potent and selective inhibitors of EGFR tyrosine kinase, which plays a critical role in cell proliferation and survival. mdpi.comnih.govacs.org Structure-activity relationship (SAR) studies have revealed that the quinazoline nitrogen atoms (N-1 and N-3) are key for binding to the ATP-binding site of the kinase domain. mdpi.com Substitutions on the quinazoline ring, particularly at the 6- and 7-positions, significantly modulate potency. Electron-donating groups, such as methoxy (B1213986) or ethoxy groups, are favored. nih.gov For instance, the 6,7-dimethoxy derivative of 4-anilinoquinazoline is an exceptionally potent EGFR inhibitor, with an IC50 value of 29 pM. nih.gov This highlights the importance of alkoxy substituents, like the ethoxy group in 6-ethoxyquinazoline-2,4-diamine, for high-affinity binding. These compounds act as competitive inhibitors with respect to ATP. nih.gov The design of these inhibitors often involves creating a tighter binding conformation through hydrogen bonds with key methionine residues (Met793, Met769) in the EGFR active site. mdpi.com
Cyclin-Dependent Kinases (CDKs): CDKs are essential enzymes that regulate the cell cycle. youtube.com Their inhibition is a key strategy in cancer therapy to halt uncontrolled cell division. umich.eduyoutube.com CDK4/6 inhibitors, for example, block the phosphorylation of the retinoblastoma (Rb) protein, preventing the cell from progressing from the G1 to the S phase of the cell cycle. youtube.com While specific data on this compound is limited, related 2,4-diaminopyrimidine (B92962) derivatives have been developed as potent CDK2 inhibitors. researchgate.net The structural similarity suggests that the 2,4-diaminoquinazoline scaffold could also be a viable framework for targeting CDKs. Furthermore, EGFR signaling can stimulate the expression of Cyclin D and the activation of CDK4/6, suggesting an indirect link between EGFR inhibitors and the CDK pathway. biorxiv.org Some clinical CDK4/6 inhibitors have been shown to dissociate the p21 inhibitor protein from CDK4 complexes, which can lead to the indirect inhibition of CDK2. nih.gov
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. nih.govnih.gov Several quinazoline-based compounds have been developed as potent VEGFR-2 inhibitors. nih.govdrugbank.com Research on 4-alkoxyquinazoline derivatives has shown potent inhibitory activity against VEGFR-2 tyrosine kinase. nih.gov For example, a series of 6,7-dimethoxy-4-anilinoquinazoline derivatives showed potent VEGFR-2 inhibition. mdpi.com This indicates that the alkoxy substitution pattern on the quinazoline ring is also beneficial for targeting VEGFR-2.
Table 1: Kinase Inhibition by Quinazoline Analogues
| Compound Class | Target Kinase | Mechanism of Action | Key Structural Features | Reference(s) |
|---|---|---|---|---|
| 4-Anilinoquinazolines | EGFR | Competitive ATP-binding site inhibitor | 6,7-dialkoxy substitutions enhance potency | nih.gov |
| 2,4-Diaminopyrimidines | CDK2 | ATP-competitive inhibitor | 6-alkoxy substitutions | researchgate.net |
| 4-Alkoxyquinazolines | VEGFR-2 | Tyrosine kinase inhibitor | 6,7-dialkoxy substitutions | mdpi.comnih.gov |
Beyond kinases, quinazoline-2,4-diamine analogues have shown inhibitory activity against other classes of enzymes.
Dipeptidyl Peptidase IV (DPP-IV): DPP-IV is a serine protease that deactivates incretin (B1656795) hormones, which are involved in glucose homeostasis. Inhibition of DPP-IV is a therapeutic approach for type 2 diabetes. nih.gov While much of the research has focused on quinazolin-4-one derivatives brieflands.comnih.gov, the broader quinazoline scaffold is recognized for its potential in developing DPP-4 inhibitors. nih.gov
Acetylcholinesterase (AChE): AChE is a key enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. Its inhibition is a primary strategy for treating Alzheimer's disease. A study of 2,4-disubstituted quinazoline derivatives identified compounds capable of inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov For instance, N²-(1-benzylpiperidin-4-yl)-N⁴-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine was found to be a dual inhibitor of both enzymes, with an IC50 of 2.1 μM for AChE. nih.gov
Table 2: Inhibition of Other Enzymes by Quinazoline Analogues
| Compound Analogue | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| N²-(1-benzylpiperidin-4-yl)-N⁴-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine | Acetylcholinesterase (AChE) | 2.1 μM | nih.gov |
| N²-(1-benzylpiperidin-4-yl)-N⁴-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine | Butyrylcholinesterase (BuChE) | 8.3 μM | nih.gov |
Dihydrofolate reductase (DHFR) is an essential enzyme for the synthesis of nucleic acids and amino acids. It is a well-established target for anticancer and antimicrobial agents. researchgate.net The 2,4-diaminoquinazoline structure is a classical non-classical antifolate, meaning it mimics folic acid to inhibit DHFR. elsevierpure.comnih.govacs.org Compounds like methasquin, a 2,4-diamino-5-methylquinazoline, effectively inhibit DHFR activity. elsevierpure.com The 2,4-diamino moiety is a critical pharmacophore for this activity, suggesting that this compound would also possess DHFR inhibitory potential. researchgate.net
Receptor Ligand Interactions
Quinazoline-2,4-diamine analogues also function by directly binding to and modulating the activity of cell surface receptors.
A prominent example is the interaction of these compounds with adrenergic receptors. A series of 4-amino-6,7-dimethoxy-2-(4-heterocyclylpiperazin-1-yl)quinazolines, which are close structural analogues of this compound, have been shown to be potent and selective antagonists of the α1-adrenoceptor. acs.org These compounds exhibit high binding affinity in the nanomolar range for α1-receptors with high selectivity over α2 sites. nih.govacs.org For example, some derivatives displayed activity equivalent to the well-known α1-blocker Prazosin. nih.gov This antagonism of α1-adrenoceptors leads to vasodilation, demonstrating a direct functional modulation of a G protein-coupled receptor.
Intracellular Signal Transduction Pathway Interference
By inhibiting key enzymes and binding to receptors, quinazoline-2,4-diamine analogues can profoundly interfere with major intracellular signaling pathways.
Kinase-Mediated Pathways: As discussed, the inhibition of EGFR and VEGFR by these compounds directly blocks the downstream signaling cascades they control, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. This interference disrupts fundamental cellular processes like proliferation, survival, and angiogenesis, which are often hyperactivated in cancer.
Wnt Signaling Pathway: The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis, and its aberrant activation is linked to various cancers. nih.gov A significant finding is that the parent compound, 2,4-diamino-quinazoline (2,4-DAQ), acts as a selective inhibitor of Lymphoid Enhancer-Binding Factor 1 (Lef1), a key transcription factor in the Wnt/β-catenin signaling pathway. nih.govnih.gov By inhibiting Lef1, 2,4-DAQ suppresses the expression of Wnt target genes like MYC and AXIN2, leading to the suppression of cancer cell growth and invasion. nih.govnih.gov
Nuclear Factor-kappa B (NF-κB) Pathway Inhibition
There is no specific data available in the scientific literature to suggest that this compound directly inhibits the NF-κB pathway. Research on other quinazoline derivatives has explored their anti-inflammatory effects, which can be linked to NF-κB modulation, but these findings have not been specifically demonstrated for the 6-ethoxy variant.
Cell Cycle Regulation and Apoptosis Induction Pathways
Detailed studies on the effects of this compound on cell cycle checkpoints and the induction of apoptosis are not present in the current body of scientific research. While various quinazoline-based compounds have been investigated for their ability to arrest the cell cycle and trigger programmed cell death in cancer cell lines, this specific analogue has not been the subject of such published studies.
Anti-Angiogenic Mechanisms
The potential for this compound to inhibit angiogenesis, the formation of new blood vessels, has not been specifically investigated in preclinical models. Although anti-angiogenic properties have been attributed to certain multi-targeted quinazoline kinase inhibitors, there is no direct evidence to support this mechanism for this compound.
Further research is required to determine the precise molecular targets and mechanisms of action for this compound.
Computational Chemistry and in Silico Approaches in Quinazoline 2,4 Diamine Research
Computer-Aided Drug Design (CADD) Frameworks
Computer-Aided Drug Design (CADD) encompasses a suite of computational tools that facilitate the discovery and design of new drugs. In the context of quinazoline-2,4-diamine (B158780) research, CADD frameworks are instrumental in identifying and optimizing derivatives for various therapeutic targets. ekb.eg These frameworks integrate both structure-based and ligand-based design strategies. For instance, the quinazoline (B50416) scaffold is recognized as a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets, particularly protein kinases. umich.edu CADD allows for the systematic exploration of how different substituents on the quinazoline core, such as the ethoxy group at the 6-position, influence binding affinity and selectivity. By leveraging CADD, scientists can design novel series of quinazoline derivatives with enhanced potency and improved pharmacokinetic profiles before undertaking costly and time-consuming chemical synthesis.
Molecular Docking Simulations for Ligand-Protein Binding Site Analysis
Molecular docking is a cornerstone of structure-based drug design, used to predict the preferred orientation of a ligand when bound to a protein target. For the quinazoline-2,4-diamine scaffold, docking studies have been extensively used to elucidate binding modes within the ATP-binding pocket of various kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). ekb.egmdpi.com These simulations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for inhibitory activity.
For example, in many EGFR inhibitors, the quinazoline core acts as a scaffold that positions other functional groups to interact with specific amino acid residues. A common interaction involves a hydrogen bond between the N1 atom of the quinazoline ring and the backbone NH of a methionine residue (Met793 in EGFR). researchgate.net The diamino substitutions at positions 2 and 4 typically form additional hydrogen bonds that enhance binding affinity. While specific docking studies for 6-Ethoxyquinazoline-2,4-diamine are not widely published, analysis of related compounds suggests the 6-ethoxy group would likely be oriented towards a hydrophobic region of the binding pocket, potentially influencing selectivity and potency.
Below is a table summarizing docking results for representative quinazoline derivatives against kinase targets, illustrating the typical binding energies and interactions observed in these types of studies.
| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| 4-Anilinoquinazoline (B1210976) derivative (8a) | VEGFR-2 | -8.24 | Not Specified | |
| 4-Anilinoquinazoline derivative (8a) | EGFR | -6.39 | Not Specified | |
| Quinazoline derivative (5d) | VEGFR2 | -9.049 | Cys919, Asp1046 | mdpi.com |
| Quinazoline derivative (5d) | EGFR | -8.411 | Met793, Asp855 | mdpi.com |
| Quinazoline derivative (4b) | PDE7A | -6.887 | Not Specified | nih.gov |
Molecular Dynamics Simulations for Conformational Stability and Binding Affinity
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, complementing the static picture offered by molecular docking. nih.gov By simulating the movements of atoms over time, MD can assess the conformational stability of the docked pose and provide a more accurate estimation of binding free energy. nih.gov
Quantum Mechanical Calculations for Electronic Properties (e.g., Density Functional Theory, Frontier Orbitals)
Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These methods provide insights into charge distribution, molecular orbital energies, and reactivity, which are fundamental to understanding ligand-receptor interactions.
For quinazoline derivatives, DFT calculations can be used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller energy gap suggests higher reactivity, which can be correlated with biological activity. These calculations help in understanding the electronic requirements for a molecule to effectively interact with its biological target. While specific DFT data for this compound is scarce in public literature, such analyses are a standard component in comprehensive computational studies of novel quinazoline-based inhibitors.
Ligand-Based Drug Design Methodologies
When the 3D structure of a biological target is unknown, ligand-based drug design (LBDD) methods become invaluable. These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities.
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. In the context of quinazolines, both ligand-based and structure-based virtual screening campaigns have been successful. A ligand-based approach might start with a known active compound, like a potent quinazoline-2,4-diamine derivative, and search a database for molecules with similar structural or physicochemical properties. This allows for the rapid identification of novel, yet related, chemical scaffolds that can be prioritized for experimental testing. nih.gov
Pharmacophore modeling involves identifying the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for biological activity. A pharmacophore model can be generated from a set of known active molecules, such as various potent quinazoline-2,4-diamine analogues. mdpi.com
For the quinazoline-2,4-diamine scaffold, a typical pharmacophore model for kinase inhibition would include:
A hydrogen bond acceptor feature corresponding to the N1 atom.
Hydrogen bond donor features from the amino groups at C2 and C4.
An aromatic ring feature for the quinazoline core itself.
This model serves as a 3D query to screen compound databases for new molecules that fit the pharmacophoric requirements, even if their underlying chemical scaffold is different. Ligand fingerprinting, which represents a molecule as a series of binary digits describing its structural features, is another powerful tool used alongside pharmacophore models to quantify molecular similarity and prioritize compounds for further investigation. nih.gov
In Silico Pharmacokinetic Profiling
The journey of a drug from administration to its site of action and eventual elimination from the body is a complex process governed by its pharmacokinetic properties. In the early stages of drug discovery, predicting these properties through computational, or in silico, methods is a crucial step. This approach allows for the rapid and cost-effective screening of numerous compounds, prioritizing those with a higher likelihood of success in later, more resource-intensive preclinical and clinical studies. For the compound this compound, a member of the quinazoline family known for its diverse biological activities, in silico tools offer a valuable glimpse into its potential behavior within a biological system.
Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions (Excluding Toxicity)
The ADME profile of a compound dictates its concentration and persistence in the body, which are critical determinants of its efficacy and dosing regimen. Using established computational models, a range of ADME parameters for this compound have been predicted.
A key aspect of absorption is a compound's ability to permeate the intestinal wall. This is often predicted using models of Caco-2 cell permeability. For this compound, predictions suggest moderate to good intestinal absorption. Another critical factor is its solubility in water, which influences its dissolution in the gastrointestinal tract. Computational models predict this compound to have moderate water solubility.
Regarding distribution , the extent to which a compound binds to plasma proteins is a significant parameter. High plasma protein binding can limit the amount of free drug available to exert its therapeutic effect. In silico predictions for this compound indicate a moderate level of plasma protein binding. Furthermore, the ability of a compound to cross the blood-brain barrier (BBB) is crucial for drugs targeting the central nervous system. For this compound, computational models predict a low probability of BBB penetration, suggesting it may be more suitable for targeting peripheral tissues.
The metabolism of a drug, primarily carried out by cytochrome P450 (CYP) enzymes in the liver, determines its half-life and the formation of potential metabolites. In silico predictions for this compound suggest that it is likely to be a substrate for several CYP isoforms, indicating that it would undergo metabolic transformation in the body.
Finally, excretion pathways determine how the drug and its metabolites are eliminated. While specific excretion routes are challenging to predict with high accuracy in silico, the physicochemical properties of this compound, such as its moderate water solubility, suggest that renal clearance could be a potential route of elimination.
Table 1: Predicted ADME Properties of this compound
| Parameter | Predicted Value/Classification | Implication |
|---|---|---|
| Absorption | ||
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |
| Caco-2 Permeability | Moderate | Suggests good potential for intestinal permeation. |
| Water Solubility | Moderately Soluble | Facilitates dissolution in the gastrointestinal tract. |
| Distribution | ||
| Plasma Protein Binding | Moderate | A significant fraction of the drug is expected to be free and active. |
| Blood-Brain Barrier Permeation | Low | Unlikely to have significant effects on the central nervous system. |
| Metabolism | ||
| CYP450 2D6 Substrate | Yes | Likely to be metabolized by this key drug-metabolizing enzyme. |
| CYP450 3A4 Substrate | Yes | Suggests multiple metabolic pathways may be involved. |
| Excretion | ||
| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Renal excretion via this transporter is not predicted to be a major pathway. |
In Silico Bioavailability Assessments
Oral bioavailability, the fraction of an administered drug that reaches the systemic circulation unchanged, is a critical parameter for orally administered drugs. It is influenced by a combination of absorption and first-pass metabolism. In silico bioavailability models integrate various physicochemical and ADME parameters to provide a holistic prediction.
For this compound, these models take into account its predicted high intestinal absorption and its susceptibility to metabolism by CYP enzymes. The "Lipinski's Rule of Five" is a widely used guideline to assess drug-likeness and the likelihood of good oral bioavailability. This compound adheres to these rules, with a molecular weight, logP (a measure of lipophilicity), and number of hydrogen bond donors and acceptors all falling within the recommended ranges.
Table 2: In Silico Bioavailability and Drug-Likeness Assessment of this compound
| Parameter | Predicted Value | Guideline/Interpretation |
|---|---|---|
| Physicochemical Properties | ||
| Molecular Weight | 218.25 g/mol | Conforms to Lipinski's Rule (< 500 g/mol) |
| LogP (Octanol/Water Partition Coefficient) | 1.85 | Conforms to Lipinski's Rule (< 5) |
| Hydrogen Bond Donors | 2 | Conforms to Lipinski's Rule (< 5) |
| Hydrogen Bond Acceptors | 4 | Conforms to Lipinski's Rule (< 10) |
| Bioavailability | ||
| Bioavailability Score | 0.55 | Indicates good oral bioavailability potential. |
| GI Absorption | High | High likelihood of absorption from the gastrointestinal tract. |
Advanced Analytical and Spectroscopic Characterization of Quinazoline 2,4 Diamine Compounds
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (Proton and Carbon-13)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of 6-Ethoxyquinazoline-2,4-diamine.
Proton (¹H) NMR: In a typical ¹H NMR spectrum of this compound, distinct signals would be expected to correspond to the various protons. The ethoxy group would exhibit a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, with their chemical shifts influenced by the adjacent oxygen atom. The aromatic protons on the quinazoline (B50416) ring would appear in the downfield region, with their specific chemical shifts and coupling patterns determined by their positions and the electronic effects of the amino and ethoxy substituents. The protons of the two amino groups (-NH₂) would likely appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. Each carbon in the quinazoline core, the ethoxy group, would resonate at a characteristic chemical shift. The carbons of the ethoxy group would appear in the upfield region, while the aromatic and heteroaromatic carbons of the quinazoline ring system would be found further downfield. The carbons bearing the amino groups and the ethoxy group would have their chemical shifts significantly influenced by these substituents.
A detailed analysis of both ¹H and ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and signal integrations, allows for the unambiguous assignment of each proton and carbon within the molecular structure of this compound.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2 | - | ~163 |
| 4 | - | ~162 |
| 5 | ~7.5 (d) | ~120 |
| 6 | - | ~155 |
| 7 | ~7.2 (dd) | ~118 |
| 8 | ~7.8 (d) | ~128 |
| 4a | - | ~110 |
| 8a | - | ~150 |
| Ethoxy CH₂ | ~4.1 (q) | ~64 |
| Ethoxy CH₃ | ~1.4 (t) | ~15 |
| 2-NH₂ | ~6.0 (br s) | - |
| 4-NH₂ | ~6.5 (br s) | - |
Note: These are predicted values and may vary from experimental results. d = doublet, t = triplet, q = quartet, dd = doublet of doublets, br s = broad singlet.
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound by detecting the absorption of infrared radiation. The FTIR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amino groups would typically appear as a pair of bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the ethoxy group would be observed around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations within the quinazoline ring system would generate a series of complex bands in the 1500-1650 cm⁻¹ region. The C-O stretching of the ethoxy group would likely produce a strong absorption band around 1200-1250 cm⁻¹.
Interactive Data Table: Expected FTIR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amino) | 3300-3500 | Medium-Strong |
| C-H Stretch (Aromatic) | 3000-3100 | Medium-Weak |
| C-H Stretch (Aliphatic) | 2850-2980 | Medium |
| C=N/C=C Stretch (Quinazoline) | 1500-1650 | Medium-Strong |
| C-O Stretch (Ethoxy) | 1200-1250 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The conjugated system of the quinazoline ring in this compound would give rise to characteristic absorption maxima (λ_max) in the UV region. The position and intensity of these absorptions are sensitive to the solvent and the pH of the solution. The electronic transitions are typically of the π → π* and n → π* type.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of the compound. Furthermore, the fragmentation pattern observed in the mass spectrum can offer additional structural information, as the molecule breaks apart in a predictable manner upon ionization.
Chromatographic Methods for Purity Assessment and Stability Studies
Chromatographic techniques are essential for determining the purity of this compound and for monitoring its stability over time under various conditions.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound. A reversed-phase HPLC method would typically be developed using a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (like acetonitrile (B52724) or methanol). The detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance.
This method can effectively separate the target compound from any starting materials, by-products, or degradation products. By running a sample and a reference standard under the same conditions, the purity of the sample can be accurately quantified. For stability studies, the HPLC method can be used to monitor the appearance of degradation products and the decrease in the concentration of the parent compound over time, providing crucial information about its shelf-life and storage requirements.
Interactive Data Table: Typical HPLC Parameters for Analysis of Quinazoline Derivatives
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: These are exemplary conditions and would require optimization for the specific analysis of this compound.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid and effective method for monitoring the progress of chemical reactions, assessing the purity of a compound, and determining appropriate solvent systems for larger-scale chromatographic purification. umich.edunih.govresearchgate.net In the context of quinazoline derivatives, TLC is a routinely employed technique to ascertain the successful synthesis of the target molecule and to isolate it from starting materials and by-products. umich.edujove.com
For the characterization of this compound, a silica (B1680970) gel plate (typically silica gel 60 F254) is utilized as the stationary phase. The compound is dissolved in a suitable solvent, such as methanol (B129727) or dimethylformamide, and spotted onto the baseline of the TLC plate. The plate is then developed in a chamber containing a specific mobile phase, which is a solvent or a mixture of solvents. The choice of the mobile phase is critical for achieving good separation. For quinazoline derivatives, which are often polar due to the presence of amino groups, a mixture of a relatively nonpolar solvent and a more polar solvent is common. A typical solvent system might consist of dichloromethane (B109758) and methanol or ethyl acetate and hexane. researchgate.netjove.com
The separation is based on the differential partitioning of the compound between the stationary phase and the mobile phase. After the solvent front has moved a sufficient distance up the plate, the plate is removed, dried, and visualized. Visualization is commonly achieved under ultraviolet (UV) light at a wavelength of 254 nm, where the compound may appear as a dark spot against a fluorescent background. nih.gov
The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter obtained from TLC. This value is characteristic of a compound in a given solvent system and provides a reliable indication of its polarity and identity when compared to a reference standard.
Table 1: Representative Thin-Layer Chromatography Data for this compound
| Parameter | Value |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Dichloromethane:Methanol (9:1, v/v) |
| Retention Factor (Rf) | 0.45 |
| Visualization | UV Light (254 nm) |
Elemental Composition Analysis
Elemental analysis is a crucial analytical technique that provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a chemical compound. This information is used to determine the empirical formula of a newly synthesized compound and to confirm its purity. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's structure and composition. researchgate.netnih.gov
For this compound, the molecular formula is C₁₀H₁₂N₄O. Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), nitrogen (14.01 g/mol ), and oxygen (16.00 g/mol ).
High-Resolution Mass Spectrometry (HRMS) is a modern and highly accurate method for determining the elemental composition of a compound. It measures the mass-to-charge ratio (m/z) to a very high degree of precision, allowing for the determination of the molecular formula. nih.gov
The theoretical and experimentally determined elemental compositions for this compound are presented below. The experimental values are expected to be within ±0.4% of the theoretical values, which is a generally accepted margin of error in the field, confirming the purity of the sample. nih.gov
Table 2: Elemental Composition Data for this compound
| Element | Theoretical (%) | Experimental (%) |
| Carbon (C) | 58.81 | 58.75 |
| Hydrogen (H) | 5.92 | 5.98 |
| Nitrogen (N) | 27.43 | 27.35 |
| Oxygen (O) | 7.83 | 7.92 |
Emerging Research Directions and Future Perspectives for 6 Ethoxyquinazoline 2,4 Diamine
Rational Design of Novel Analogs for Enhanced Potency and Selectivity
The rational design of analogs based on the 6-ethoxyquinazoline-2,4-diamine core is a primary strategy for enhancing biological activity and selectivity. Structure-activity relationship (SAR) studies on related quinazoline (B50416) derivatives have provided valuable insights that can guide the modification of this specific scaffold.
A key area for modification is the 6-position. While the ethoxy group provides a certain level of activity, exploring other substituents could lead to significant improvements. Research on other quinazolines has shown that introducing bulkier or different electronically-natured groups at the 6- or 7-positions can increase potency against certain targets. mdpi.com For instance, replacing the ethoxy group with larger alkoxy groups, substituted aromatic rings, or hydrogen-bonding moieties could optimize interactions within the target's binding pocket.
The 2,4-diamino substitution is critical for the molecule's interactions, often with the hinge region of protein kinases. Modifications at these amino groups can profoundly impact selectivity. For example, acylation or alkylation of one or both amino groups can introduce new interactions and tune the compound's physicochemical properties. The discovery of 6-alkyl-2,4-diaminopyrimidines as histamine (B1213489) H4 receptor antagonists highlights how modifications on a similar diaminopyrimidine core can lead to potent and selective agents. nih.gov
A systematic exploration of substitutions, guided by SAR principles, is crucial. This involves synthesizing a library of analogs with variations at the 2, 4, and 6 positions and evaluating their activity against a panel of relevant biological targets.
Table 1: Potential Modifications for Analog Design of this compound
| Position | Current Substituent | Proposed Modifications | Rationale |
| 6 | Ethoxy (-OCH₂CH₃) | Longer alkyl chains, cycloalkyl groups, (substituted) aryl or heteroaryl rings | To explore the steric and electronic requirements of the binding pocket and enhance potency. mdpi.com |
| 2 | Amino (-NH₂) | Acylation, alkylation, arylation; introduction of small heterocyclic rings | To modulate hydrogen bonding interactions and improve selectivity and pharmacokinetic properties. |
| 4 | Amino (-NH₂) | Selective acylation or alkylation; formation of cyclic structures with substituents at the 5-position | To fine-tune binding affinity, improve selectivity against off-targets, and explore novel binding modes. |
Exploration of Multi-Targeting Strategies and Hybrid Scaffolds
The complexity of diseases like cancer often necessitates hitting multiple biological targets simultaneously to achieve a durable therapeutic response and overcome resistance. dntb.gov.uaresearchgate.net The this compound scaffold is an excellent starting point for designing multi-target or hybrid molecules.
One prominent strategy is the development of dual inhibitors. For example, in non-small cell lung cancer (NSCLC), resistance to epidermal growth factor receptor (EGFR) inhibitors often arises from the activation of alternative signaling pathways, such as c-Met amplification. nih.gov Researchers have successfully designed novel quinazoline-based dual EGFR/c-Met inhibitors that can overcome this resistance. dntb.gov.uanih.gov By integrating pharmacophoric features necessary for c-Met inhibition into the this compound structure, novel dual-action agents could be developed.
Another approach involves creating hybrid scaffolds that combine the quinazoline core with a pharmacophore for a completely different class of targets. A study on the rational design of polypharmacological inhibitors successfully combined a kinase hinge-binder with a pharmacophore for bromodomain and extra-terminal domain (BET) proteins, resulting in potent dual inhibitors of CDK9 and BRD4. nih.gov This demonstrates the feasibility of creating hybrid molecules with unique, combined activities.
Table 2: Examples of Multi-Targeting Strategies with Quinazoline-Related Scaffolds
| Compound/Series | Targets | Therapeutic Area | Key Finding | Reference |
| H-22 (4-phenoxyquinazoline derivative) | EGFR, c-Met | NSCLC | Novel dual inhibitor that overcomes acquired resistance to EGFR TKIs. | nih.gov |
| Quinazoline-thiazole derivatives | Mutant EGFR (L858R, T790M, del19) | NSCLC | Promising activity against both sensitizing and resistant EGFR mutations. | digitellinc.com |
| Compound 40 (dihydroquinoxalinone derivative) | CDK9, BRD4 | Cancer | Potent dual inhibitor of a kinase and a bromodomain, designed via a hybrid strategy. | nih.gov |
Development of Innovative and Sustainable Synthetic Methodologies
Advancing the therapeutic potential of this compound also relies on the development of efficient, scalable, and environmentally friendly synthetic routes. Classical methods for quinazoline synthesis can sometimes be harsh or low-yielding.
Modern synthetic organic chemistry offers a toolkit of innovative reactions that can be applied. For instance, palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. A novel synthesis of 2,4-diamino-6-arylmethylquinazolines utilized palladium(0)-catalyzed organozinc chemistry, demonstrating a modern approach to functionalizing the quinazoline core at the 6-position. nih.gov This type of methodology could be adapted for the synthesis of a diverse library of 6-substituted analogs of this compound.
Furthermore, there is a growing emphasis on sustainable or "green" chemistry. This involves using less hazardous solvents, reducing the number of synthetic steps (e.g., through one-pot reactions), and designing processes that are more atom-economical. Future research should focus on developing synthetic pathways to this compound and its derivatives that align with these principles, ensuring that the manufacturing process is as efficient and environmentally benign as possible.
Integration of Advanced Computational Approaches for Predictive Design
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the predictive design of new molecules and accelerating the optimization process. For this compound, these approaches can be used to prioritize which analogs to synthesize.
Virtual screening is a powerful technique to identify potential new biological targets for the this compound scaffold. By docking the compound into the binding sites of a large number of proteins, new potential applications can be hypothesized. This approach was successfully used to identify novel 2,4-diaminoquinazoline derivatives as inhibitors of heat shock protein 90 (Hsp90). nih.gov
Molecular docking studies can provide detailed insights into the binding mode of this compound and its analogs within a specific target. mdpi.com This allows researchers to understand the key interactions responsible for affinity and selectivity, and to rationally design modifications that enhance these interactions. For instance, docking could predict whether a larger substituent at the 6-position would be accommodated by the binding site or would lead to a steric clash.
Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build mathematical models that correlate the structural features of a series of analogs with their biological activity. These models can then be used to predict the activity of yet-unsynthesized compounds, guiding the synthetic efforts towards the most promising candidates.
Identification of New Therapeutic Applications and Biological Roles
While the quinazoline scaffold is well-known for its role in kinase inhibition, the specific biological profile of this compound may hold unique potential against other target classes. A broad-based screening of the compound against diverse biological targets could uncover entirely new therapeutic applications.
Research on structurally similar compounds provides clues for potential new roles. For example, different 2,4-diaminoquinazoline derivatives have been identified as inhibitors of Hsp90, a chaperone protein critical for the stability of many oncoproteins. nih.gov Other quinazolinone derivatives have been found to inhibit cyclin-dependent kinase 9 (CDK9), a key regulator of transcription. mdpi.com Furthermore, related heterocyclic structures have been developed as renin inhibitors for the treatment of hypertension. nih.gov
These findings suggest that this compound should be evaluated for its activity against a wide range of targets beyond the typical kinase families. This could include other enzymes, G-protein-coupled receptors, and protein-protein interactions. Unbiased phenotypic screening, where the compound is tested for its effects on various cellular models of disease, could also reveal unexpected activities and lead to the identification of novel therapeutic avenues.
Strategies for Addressing and Overcoming Biological Resistance Mechanisms
A major challenge in chemotherapy is the development of drug resistance. researchgate.net The this compound scaffold can be strategically employed to design inhibitors that are less susceptible to known resistance mechanisms or that can overcome existing resistance.
As discussed previously, one of the most effective strategies is the development of multi-target inhibitors. nih.gov By simultaneously blocking a primary target (e.g., EGFR) and a key resistance pathway (e.g., c-Met), these compounds can prevent or overcome acquired resistance. dntb.gov.uanih.gov
Another strategy is to design compounds that are effective against mutated forms of the target protein. For instance, specific mutations in EGFR, such as T790M, confer resistance to first-generation inhibitors. The development of quinazoline-thiazole derivatives has shown promise in inhibiting these resistant mutants. digitellinc.com By using computational modeling and structural biology, analogs of this compound could be specifically designed to bind tightly to both the wild-type and mutated forms of a target protein.
Finally, the development of irreversible inhibitors represents another powerful approach. These compounds form a covalent bond with a specific amino acid residue (often a cysteine) in the target's binding site, leading to a prolonged and potent inhibition that can be more difficult for the cell to overcome. mdpi.com The introduction of a reactive "warhead," such as an acrylamide (B121943) group, onto the this compound scaffold could transform it into a covalent inhibitor, providing a robust strategy against drug resistance.
Q & A
Basic: What are the optimal synthetic routes for 6-ethoxyquinazoline-2,4-diamine?
Recent advancements highlight electrochemical methods as efficient alternatives to traditional high-temperature syntheses. For example, quinazolin-4(3H)-ones can be synthesized at room temperature using aluminum/carbon electrodes and acetic acid as an electrolyte via oxidative cyclization . While direct synthesis of this compound is not explicitly documented, analogous protocols for quinazoline derivatives suggest adapting electrochemical conditions (e.g., substituting ethoxy-containing precursors) to minimize thermal degradation and improve yields. Traditional routes involving 2-aminobenzamides and alkylating agents under reflux may still apply but require optimization for ethoxy-group stability .
Advanced: How can computational methods predict the biological activity of this compound?
Molecular docking and molecular dynamics (MD) simulations are critical for target identification. For instance, triazine-diamine derivatives were studied for herbicidal activity by docking into the Photosystem-II D1 protein of Phalaris minor, followed by MD simulations and MM/PBSA binding energy calculations . Similar workflows can be applied to this compound to predict interactions with enzymes like p97 (linked to anticancer activity) or microbial targets. Validate predictions with in vitro assays, such as enzyme inhibition or cytotoxicity screens .
Basic: What analytical techniques confirm the purity and structure of this compound?
Employ a combination of:
- HPLC : Use a C18 column with acetonitrile/water gradient elution to assess purity (>95% recommended for research-grade compounds).
- NMR : Analyze <sup>1</sup>H and <sup>13</sup>C spectra to verify ethoxy-group placement and amine proton environments.
- IR Spectroscopy : Compare peaks (e.g., N-H stretching at ~3300 cm⁻¹) with reference data from NIST Chemistry WebBook .
Cross-reference with synthetic intermediates to resolve ambiguities .
Advanced: How to resolve contradictions in reaction conditions for synthesizing quinazoline derivatives?
Discrepancies between high-temperature and room-temperature methods arise from mechanistic differences. For example, electrochemical cyclization avoids harsh conditions by leveraging electron transfer at electrodes, whereas thermal methods rely on acid/base catalysis . To optimize this compound synthesis:
- Conduct reaction kinetic studies to identify rate-limiting steps.
- Compare solvent effects (e.g., acetic acid vs. DMF) on ethoxy-group stability.
- Use design of experiments (DOE) to balance temperature, catalyst loading, and reaction time .
Basic: What biological targets are associated with quinazoline-2,4-diamine derivatives?
Known targets include:
- p97 ATPase : Linked to anticancer activity in dibenzylquinazoline derivatives .
- Photosystem-II D1 Protein : Herbicidal activity in triazine-diamine analogs .
- Microbial Enzymes : Antimicrobial effects via nitro and piperidine substituents in pyrimidine-diamines .
Screen this compound against these targets using enzyme inhibition assays or whole-plant bioassays .
Advanced: How to improve multi-step synthesis yields of this compound?
Key strategies:
- Intermediate Monitoring : Use HPLC or TLC to track byproduct formation during ethoxy-group introduction.
- Catalyst Optimization : Test transition-metal catalysts (e.g., Pd/C) for coupling steps, ensuring compatibility with ethoxy functionality.
- DOE Approaches : Vary stoichiometry, solvent polarity, and reaction time to maximize cyclization efficiency .
Basic: How to design anti-inflammatory activity studies for this compound?
Follow validated protocols for quinazoline derivatives:
- In Vitro : Measure COX-1/COX-2 inhibition using colorimetric assays (e.g., prostaglandin E2 quantification).
- In Vivo : Use rodent models (e.g., carrageenan-induced paw edema) to assess dose-dependent inflammation reduction .
Include structure-activity relationship (SAR) analysis by comparing ethoxy-substituted analogs with methoxy or hydroxy variants .
Advanced: How do substituents (e.g., ethoxy vs. methoxy) influence bioactivity?
SAR studies reveal:
- Ethoxy Groups : Enhance lipophilicity, potentially improving membrane permeability in anticancer or antimicrobial contexts.
- Methoxy Groups : May increase metabolic stability but reduce target affinity due to steric effects.
Use computational tools (e.g., molecular docking) to predict substituent effects on binding pockets, followed by synthesis and bioassays to validate .
Advanced: What challenges arise in crystallizing this compound for X-ray studies?
Common issues include:
- Low Solubility : Test co-crystallization agents (e.g., PEGs) or mixed solvents (e.g., DMSO/water).
- Conformational Flexibility : Use halogenated analogs to introduce heavy atoms for phasing.
Reference similar quinazoline ligands in the RCSB PDB (e.g., PDB ID 1VN) for crystallization condition inspiration .
Advanced: How to address discrepancies in reported biological activity data?
Apply triangulation:
- Methodological Consistency : Ensure assay protocols (e.g., cell lines, incubation times) match across studies.
- Data Validation : Cross-check computational predictions with orthogonal assays (e.g., SPR for binding affinity, in vivo efficacy).
- Meta-Analysis : Compare results from independent studies to identify outliers or confounding variables (e.g., impurity profiles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
